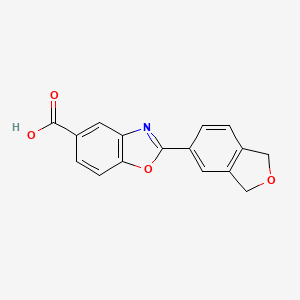
2-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-benzoxazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-benzoxazole-5-carboxylic acid is a complex organic compound that belongs to the class of benzofuran derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-benzoxazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the benzofuran and benzoxazole rings. For instance, a Claisen–Schmidt-type condensation reaction can be employed to synthesize intermediates, which are then subjected to further cyclization and functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as free radical cyclization and proton quantum tunneling have been explored to construct complex benzofuran ring systems efficiently . These methods are advantageous due to their ability to minimize side reactions and improve overall yield.
化学反応の分析
Types of Reactions
2-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-benzoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学的研究の応用
2-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-benzoxazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Potential therapeutic applications include treatments for various diseases, given its bioactivity profile.
作用機序
The mechanism of action of 2-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-benzoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 2,3-Dihydrobenzofuran-2-carboxylic acid derivatives
- Benzothiophene derivatives
- Isoindole derivatives
Comparison
Compared to similar compounds, 2-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-benzoxazole-5-carboxylic acid stands out due to its unique combination of benzofuran and benzoxazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
生物活性
The compound 2-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-benzoxazole-5-carboxylic acid is a member of the benzoxazole family, which has garnered attention due to its diverse biological activities. This article examines its biological activity, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant case studies and research findings.
Chemical Structure
The structural formula of this compound suggests a planar conformation with potential for intramolecular hydrogen bonding. This structural feature may influence its biological activity significantly.
1. Antimicrobial Activity
Research indicates that derivatives of benzoxazole exhibit significant antimicrobial properties. In particular, compounds related to 2-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-benzoxazole have shown promising results against various mycobacterial strains.
2. Anticancer Properties
Benzoxazole derivatives have been extensively studied for their anticancer potential. The compound has been linked to cytotoxic effects on various cancer cell lines.
In a study focusing on the cytotoxicity of benzoxazole derivatives, it was found that many compounds exhibited selective toxicity towards cancer cells while sparing normal cells.
3. Antioxidant Activity
The antioxidant properties of benzofuran derivatives have been explored in the context of reducing oxidative stress-related diseases. The ability to inhibit leukotriene biosynthesis has been noted as a significant mechanism through which these compounds exert their antioxidant effects.
Case Studies
Case Study 1: Antimycobacterial Activity
A series of synthesized benzoxazole derivatives were tested against Mycobacterium tuberculosis, demonstrating significant inhibitory effects compared to standard treatments like isoniazid. The study emphasized structure-activity relationships that could guide future drug design .
Case Study 2: Cytotoxicity in Cancer Cells
A comprehensive evaluation of various benzoxazole derivatives revealed that certain modifications led to enhanced cytotoxicity against multiple cancer cell lines. For instance, derivatives with specific substitutions exhibited IC50 values in the low micromolar range against MCF-7 and A549 cells .
特性
IUPAC Name |
2-(1,3-dihydro-2-benzofuran-5-yl)-1,3-benzoxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c18-16(19)10-3-4-14-13(6-10)17-15(21-14)9-1-2-11-7-20-8-12(11)5-9/h1-6H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJOGMFAGXCFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














